4-Bromo-5-chloro-2-methyltriazole
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Overview
Description
“4-Bromo-5-chloro-2-methyltriazole” is a chemical compound with the molecular formula C3H3BrClN3 and a molecular weight of 196.431.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Bromo-5-chloro-2-methyltriazole”. However, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, was synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization2.Molecular Structure Analysis
The molecular structure of “4-Bromo-5-chloro-2-methyltriazole” is not explicitly mentioned in the search results. However, given its molecular formula, it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The bromo and chloro groups are likely attached to different carbon atoms in the ring, and the methyl group is likely attached to a nitrogen atom.Chemical Reactions Analysis
Specific chemical reactions involving “4-Bromo-5-chloro-2-methyltriazole” were not found in the search results. However, bromo and chloro groups are typically good leaving groups, suggesting that this compound could participate in substitution reactions. The presence of the triazole ring also suggests potential participation in reactions typical of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-5-chloro-2-methyltriazole” are not explicitly mentioned in the search results. However, based on its structure, it is likely to be a solid at room temperature and may have properties typical of halogenated heterocyclic compounds.Scientific Research Applications
Corrosion Inhibition
4-Bromo-5-chloro-2-methyltriazole derivatives have been researched for their potential as corrosion inhibitors. One study explored the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces to protect against corrosion and dissolution in hydrochloric acid solutions. The effectiveness of these inhibitors was assessed through weight loss and electrochemical techniques, revealing that certain derivatives significantly increase the corrosion resistance of mild steel (Bentiss et al., 2007). Furthermore, another study focused on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its high efficiency in preventing mild steel corrosion in acidic media, highlighting the role of triazole derivatives in corrosion protection (Lagrenée et al., 2002).
Synthesis and Biological Activity
Research into 4-Bromo-5-chloro-2-methyltriazole derivatives extends into the synthesis of compounds with potential biological activities. Studies have reported the synthesis of triazole derivatives with anti-inflammatory and molluscicidal activities. These compounds show significant potential in developing new therapeutic agents (El Shehry et al., 2010). Another investigation into 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol demonstrated anti-lipase and anti-urease activities, indicating the versatility of triazole derivatives in medicinal chemistry (Bekircan et al., 2014).
Safety And Hazards
Specific safety and hazard information for “4-Bromo-5-chloro-2-methyltriazole” was not found in the search results. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe handling procedures.
Future Directions
The future directions for “4-Bromo-5-chloro-2-methyltriazole” are not specified in the search results. Its potential uses would depend on the specific properties of this compound, which could be determined through further research and experimentation.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4-bromo-5-chloro-2-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCGBZGKIQQSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-methyltriazole | |
CAS RN |
1415030-04-4 |
Source
|
Record name | 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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